molecular formula C7H10O4S B101473 3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) CAS No. 15486-54-1

3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)

Cat. No. B101473
CAS RN: 15486-54-1
M. Wt: 190.22 g/mol
InChI Key: FINFXYAYRYNUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367849B2

Procedure details

Into a three-necked flask having an inner volume of 3 L equipped with a stirrer, a thermometer and a dropping funnel, the whole amount of “Aqueous Solution A” obtained above was poured, and cooled down to 10° C. 99% Formic acid (93.27 g, 2.01 mol) was weighed into a dropping funnel, and added dropwise to the reaction system so that the inner temperature of the reaction system was maintained in a range of 11 to 15° C. After that, the inner temperature was raised up to 50 to 53° C. by heating, and then 30% hydrogen peroxide aqueous solution (162.50 g, 1.43 mol) weighed and contained in another dropping funnel was added dropwise to the reaction system over 3 hours. It should be noted that, after completion of the dropping, the inner temperature of the reaction system was also maintained at around 50° C. After 17 hours from completion of the dropping, the reaction liquid was analyzed by HPLC to confirm that conversion ratio of sodium 5-bornene-2-sulfonate was 98.7%. After cooling down the reaction liquid to 15° C., sodium sulfite was added slowly to the reaction system so that the inner temperature of the reaction system maintained in a range of 15 to 19° C. until a starch paper did not detect hydrogen peroxide. Subsequently, sodium hydrogen carbonate was added slowly to adjust pH of the reaction liquid at 7.3 so that the inner temperature of the reaction system was maintained in a range of 15 to 17° C. The reaction liquid was extracted with ethyl acetate (900 g) twice, and the obtained organic layers were combined, washed with water (200 g), and then concentrated under the reduced pressure until the amount of the liquid became 138.3 g. Isopropyl ether (103.7 g) was added to the resultant concentrated liquid in a heated state at 50° C., then the reaction liquid was cooled down to 5° C. at a rate of about 10° C./hour, to precipitate crystal of the product. After filtering the precipitated crystal, the filtered out crystal was washed with isopropyl ether (50 g) at 5° C., and dried at 40° C. for 2 hours under the reduced pressure, to obtain 2-hydroxy-4-oxa-5-thiatricyclo[4.2.1.03,7]nonane 5,5-dioxide (53.9 g, purity: 99.1%, 0.281 mol). It should be noted that, yield of the product from 5-norbornene-2-sulfonyl chloride was 38.1%.
[Compound]
Name
Aqueous Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93.27 g
Type
reactant
Reaction Step Two
Quantity
162.5 g
Type
reactant
Reaction Step Three
Name
sodium 5-bornene-2-sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(O)=[O:2].OO.[C:6]12(C)[C:12](C)(C)[CH:9]([CH:10]=[CH:11]1)[CH2:8][CH:7]2[S:15]([O-:18])(=[O:17])=[O:16].[Na+].S([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+]>>[OH:2][CH:10]1[CH:11]2[CH:6]3[CH:7]([CH2:8][CH:9]1[CH2:12]3)[S:15](=[O:18])(=[O:17])[O:16]2 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Aqueous Solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
93.27 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
162.5 g
Type
reactant
Smiles
OO
Step Four
Name
sodium 5-bornene-2-sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(CC(C=C1)C2(C)C)S(=O)(=O)[O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-necked flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 3 L equipped with a stirrer
ADDITION
Type
ADDITION
Details
was poured
ADDITION
Type
ADDITION
Details
added dropwise to the reaction system so that the inner temperature of the reaction system
TEMPERATURE
Type
TEMPERATURE
Details
was maintained in a range of 11 to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
After that, the inner temperature was raised up to 50 to 53° C.
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
contained in another dropping funnel
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction system over 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the inner temperature of the reaction system was also maintained at around 50° C
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the reaction liquid to 15° C.
CUSTOM
Type
CUSTOM
Details
pH of the reaction liquid at 7.3 so that the inner temperature of the reaction system
TEMPERATURE
Type
TEMPERATURE
Details
was maintained in a range of 15 to 17° C
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (900 g) twice
WASH
Type
WASH
Details
washed with water (200 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure until the amount of the liquid
ADDITION
Type
ADDITION
Details
Isopropyl ether (103.7 g) was added to the resultant
CONCENTRATION
Type
CONCENTRATION
Details
concentrated liquid in a heated state at 50° C.
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to 5° C. at a rate of about 10° C./hour
CUSTOM
Type
CUSTOM
Details
to precipitate crystal of the product
FILTRATION
Type
FILTRATION
Details
After filtering the precipitated crystal
FILTRATION
Type
FILTRATION
Details
the filtered out crystal
WASH
Type
WASH
Details
was washed with isopropyl ether (50 g) at 5° C.
CUSTOM
Type
CUSTOM
Details
dried at 40° C. for 2 hours under the reduced pressure
Duration
2 h

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OC1C2CC3C(S(OC13)(=O)=O)C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.281 mol
AMOUNT: MASS 53.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.